
5-(Benzyloxy)-2,4-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-2,4-difluorobenzaldehyde is an organic compound characterized by the presence of a benzyloxy group attached to a difluorobenzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2,4-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,4-difluorobenzaldehyde with benzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2,4-difluorobenzaldehyde and benzyl alcohol.
Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or column chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-(Benzyloxy)-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Benzyloxy)-2,4-difluorobenzoic acid.
Reduction: 5-(Benzyloxy)-2,4-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Benzyloxy)-2,4-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 5-(Benzyloxy)-2,4-difluorobenzaldehyde depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The aldehyde group can undergo nucleophilic addition reactions, while the benzyloxy group can participate in substitution reactions.
相似化合物的比较
Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of fluorine atoms.
5-(Benzyloxy)-2,4-dichlorobenzaldehyde: Similar structure but with chlorine atoms instead of fluorine atoms.
5-(Benzyloxy)-2,4-dimethylbenzaldehyde: Similar structure but with methyl groups instead of fluorine atoms.
Uniqueness
5-(Benzyloxy)-2,4-difluorobenzaldehyde is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C14H10F2O2 |
|---|---|
分子量 |
248.22 g/mol |
IUPAC 名称 |
2,4-difluoro-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-13(16)14(6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
VLNCAXSFKMTJNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


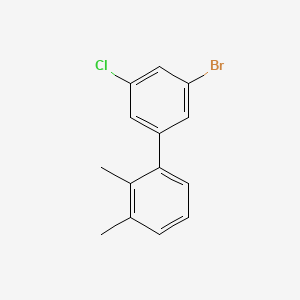
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
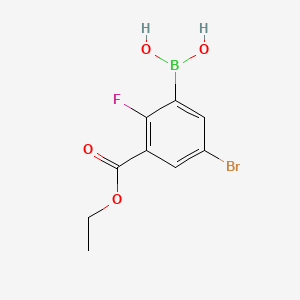


![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
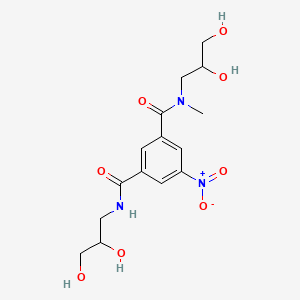

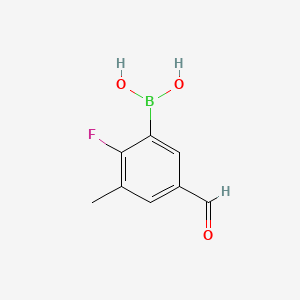


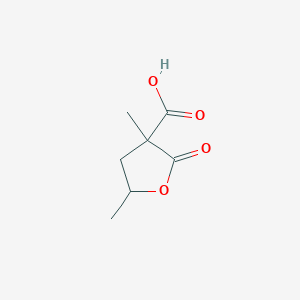
![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
